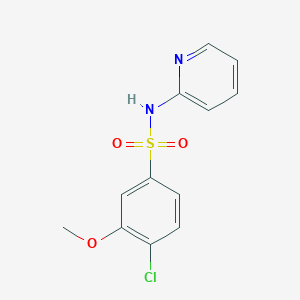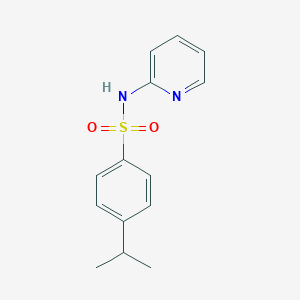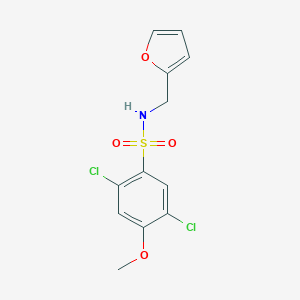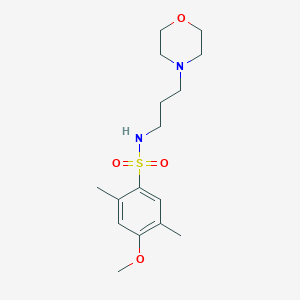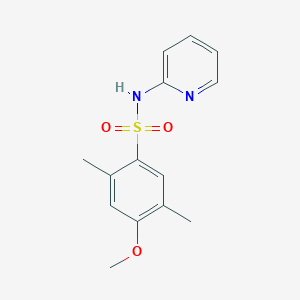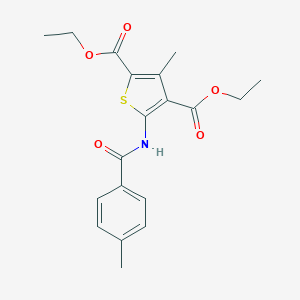
3-メチル-5-(4-メチルベンザミド)チオフェン-2,4-ジカルボン酸ジエチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
The specific chemical reactions involving Diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate are not detailed in the available sources .Physical and Chemical Properties Analysis
The physical and chemical properties of Diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate, such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity, are not explicitly mentioned in the available sources .科学的研究の応用
医薬品化学:抗がん作用
3-メチル-5-(4-メチルベンザミド)チオフェン-2,4-ジカルボン酸ジエチルなどのチオフェン誘導体は、その潜在的な抗がん作用について研究されてきました . この化合物の構造は、さまざまな生物学的標的と相互作用し、がん細胞の増殖を阻害する可能性があります。
有機半導体
共役系を持つため、チオフェン誘導体は有機半導体の開発に不可欠です。 有機電界効果トランジスタ(OFET)および有機発光ダイオード(OLED)で使用され、フレキシブルエレクトロニクスの進歩に貢献しています .
抗炎症薬
チオフェン化合物の抗炎症作用は、十分に文書化されています。 それらは、特定の炎症性経路を標的にするように設計することができ、新しい抗炎症薬の可能性を提供します .
抗菌剤
研究によると、チオフェン誘導体は抗菌性を示します。 これは、耐性菌株に対抗するための新しい抗生物質または消毒剤の開発のための候補になります .
材料科学:腐食防止剤
材料科学では、チオフェン誘導体は腐食防止剤として使用されています。 それらは、金属および合金を腐食プロセスから保護し、工業用途で不可欠です .
麻酔薬
チオフェン誘導体は、局所麻酔薬として使用されてきました。 それらの構造は、効力と作用時間を高めるように最適化することができ、歯科および外科手術で有用です .
Safety and Hazards
作用機序
Target of Action
Similar compounds have been studied for their antitubercular activity, with a focus on the mycolic acid synthesized by pks 13 as a potential target .
Result of Action
Similar compounds have shown moderate to excellent bioactivity against their target receptors .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate . These factors can include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is acting.
生化学分析
Biochemical Properties
Diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including topoisomerases and proteases. The interaction with topoisomerases, for instance, involves the binding of the compound to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to the disruption of DNA replication and transcription processes, making it a potential candidate for anti-cancer therapies .
Additionally, diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate interacts with proteins involved in cell signaling pathways. These interactions can modulate the activity of signaling proteins, leading to alterations in cellular responses. The compound’s ability to form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes and proteins is crucial for its biochemical activity .
Cellular Effects
The effects of diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism. This is achieved through the activation of caspases, which are proteases that play a key role in the execution of apoptosis .
Furthermore, diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of kinases in this pathway, the compound can alter gene expression and cellular metabolism. This modulation can lead to changes in cell proliferation, differentiation, and survival .
Molecular Mechanism
At the molecular level, diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site. This binding can occur through covalent or non-covalent interactions, depending on the nature of the enzyme and the compound .
In addition to enzyme inhibition, diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate can also activate certain enzymes by inducing conformational changes that enhance their activity. This dual ability to inhibit or activate enzymes makes it a versatile tool in biochemical research .
The compound also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby influencing cellular functions and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions for extended periods, allowing for prolonged experimental observations .
Degradation products of diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate can also exhibit biological activity, which may complicate the interpretation of experimental results. Long-term exposure to the compound has been associated with sustained alterations in cellular metabolism and gene expression, highlighting the importance of temporal considerations in experimental design .
Dosage Effects in Animal Models
The effects of diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-proliferative activities. These effects are mediated through the modulation of signaling pathways and enzyme activities .
At high doses, diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical cellular components and the generation of reactive oxygen species . Threshold effects have also been observed, where a specific dosage range is required to achieve the desired biological activity without inducing toxicity .
Metabolic Pathways
Diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels .
The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate excretion. The interaction with specific enzymes and cofactors in these pathways is crucial for the compound’s biotransformation and elimination .
Transport and Distribution
The transport and distribution of diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a key role in its cellular uptake and efflux .
特性
IUPAC Name |
diethyl 3-methyl-5-[(4-methylbenzoyl)amino]thiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-5-24-18(22)14-12(4)15(19(23)25-6-2)26-17(14)20-16(21)13-9-7-11(3)8-10-13/h7-10H,5-6H2,1-4H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDOBVFNODSMMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
amine](/img/structure/B511441.png)
![6-(2,2-Diphenylvinyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B511500.png)

![7,7-Dimethyl-1-(((2-pyridylamino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B511503.png)
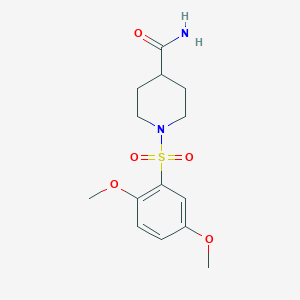
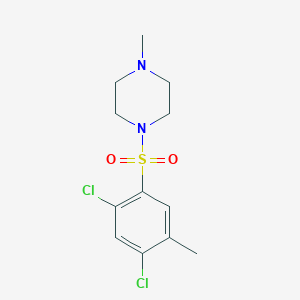
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B511520.png)
